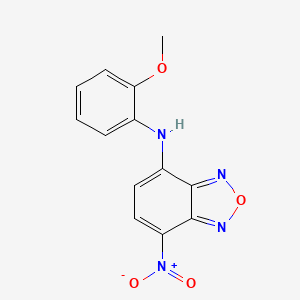![molecular formula C18H22FN3O3 B5139447 1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-propylpiperazine](/img/structure/B5139447.png)
1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-propylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-propylpiperazine, also known as FPOP, is a small molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FPOP is a piperazine derivative that is structurally similar to other compounds that have been shown to have therapeutic effects on various diseases.
作用机制
The mechanism of action of 1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-propylpiperazine is not fully understood, but it is believed to act by binding to specific targets and modulating their activity. This compound has been shown to interact with various proteins, including G protein-coupled receptors, ion channels, and enzymes. By binding to these targets, this compound can alter their activity and potentially lead to therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of G protein-coupled receptors, ion channels, and enzymes. This compound has also been shown to have anti-inflammatory and anti-tumor properties. In addition, this compound has been shown to affect neurotransmitter release and synaptic plasticity, suggesting that it may have potential applications in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the advantages of 1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-propylpiperazine is its versatility as a tool compound. It can be used to study protein-ligand interactions and to identify novel drug targets. This compound is also relatively easy to synthesize and can be obtained in sufficient quantities for laboratory experiments. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. In addition, this compound has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
未来方向
There are many potential future directions for 1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-propylpiperazine research. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the identification of novel drug targets using this compound as a tool compound. Additionally, this compound could be used in combination with other compounds to enhance its therapeutic effects. Finally, further studies are needed to determine the safety and efficacy of this compound in vivo, which could pave the way for its use in clinical trials.
合成方法
The synthesis of 1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-propylpiperazine involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for this compound synthesis are 2-fluorobenzyl alcohol, 4-carboxybenzaldehyde, and propylpiperazine. These compounds are reacted together in the presence of a base to form the intermediate compound, which is then treated with oxalyl chloride to form the final product, this compound. The yield of this compound synthesis is typically around 50%, and the purity of the final product is verified using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学研究应用
1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-propylpiperazine has been extensively studied for its potential applications in drug discovery and development. It has been shown to have activity against various targets such as G protein-coupled receptors, ion channels, and enzymes. This compound has also been used as a tool compound to study protein-ligand interactions and to identify novel drug targets. In addition, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases.
属性
IUPAC Name |
[2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl]-(4-propylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c1-2-7-21-8-10-22(11-9-21)18(23)15-12-25-17(20-15)13-24-16-6-4-3-5-14(16)19/h3-6,12H,2,7-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAITCAHCJWPPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=COC(=N2)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

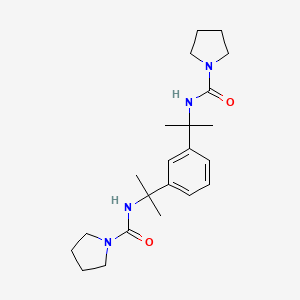
![methyl (4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5139374.png)
![3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate](/img/structure/B5139381.png)
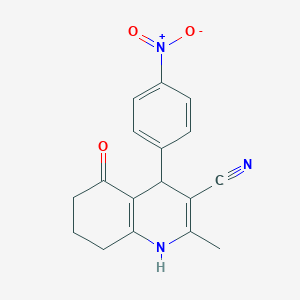
![4-[(1-benzyl-4-piperidinyl)carbonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5139393.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B5139406.png)
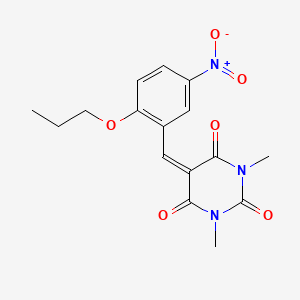
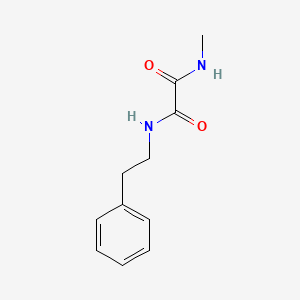


![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5139434.png)
![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5139439.png)

